An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-phenylbutanoic Acid
An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-phenylbutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structure determination of active pharmaceutical ingredients (APIs), intermediates, and novel chemical entities is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Bromo-4-phenylbutanoic acid (C₁₀H₁₁BrO₂), a valuable research compound and synthetic intermediate.[1] We move beyond a simple recitation of techniques, offering a logical workflow grounded in the principles of spectroscopic analysis. This document details the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive and validated structural assignment.
Introduction: The Analytical Imperative
2-Bromo-4-phenylbutanoic acid is a derivative of butanoic acid featuring a phenyl group and a bromine atom at the α-position to the carboxyl group. Its molecular formula is C₁₀H₁₁BrO₂ with a molecular weight of approximately 243.1 g/mol .[1][2] The presence of a chiral center at the C2 position introduces stereochemical considerations crucial for its application in asymmetric synthesis. Accurate structural confirmation is not merely an academic exercise; it is a prerequisite for understanding its reactivity, ensuring purity, and meeting regulatory standards in drug development. This guide presents a systematic workflow to achieve an unambiguous structural assignment.
Logical Elucidation Workflow
Our approach is sequential, with each technique providing a piece of the puzzle. The data are then synthesized to build a complete and validated picture of the molecule.
Caption: Overall workflow for the structure elucidation of 2-Bromo-4-phenylbutanoic acid.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Causality: The first step in analyzing an unknown compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the elemental composition. Subsequent fragmentation analysis (MS/MS) helps to piece together the structural backbone.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecular ion. The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are separated by ~2 Da and have nearly equal intensity.
Expected HRMS Data:
-
[M-H]⁻ (Negative Ion Mode): C₁₀H₁₀⁷⁹BrO₂⁻ at m/z 240.9868
-
[M-H]⁻ (Negative Ion Mode): C₁₀H₁₀⁸¹BrO₂⁻ at m/z 242.9847
Fragmentation Analysis (Electron Ionization - EI-MS)
In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. For carboxylic acids, fragmentation often involves cleavage of bonds adjacent to the carbonyl group.[3]
Key Predicted Fragments:
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Loss of Bromine: [M-Br]⁺ gives a peak at m/z 163.
-
Loss of Carboxyl Group: [M-COOH]⁺ gives a peak at m/z 197/199.
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Benzylic Cleavage: A strong peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺ is characteristic of compounds with a benzyl moiety.
-
McLafferty Rearrangement: While less common for this specific structure, it's a potential pathway for carboxylic acids.[4]
Protocol: Acquiring Mass Spectrometry Data
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI):
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000.
-
-
MS/MS (EI):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms).
-
Ionization Energy: Set to a standard 70 eV.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (often weak for carboxylic acids[4]) and characteristic fragment ions.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle is that covalent bonds vibrate at specific frequencies, and absorption of IR radiation occurs when the radiation frequency matches the vibrational frequency of a bond.
Predicted IR Absorption Bands
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[5][6] |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp | This is one of the most characteristic and intense absorptions in an IR spectrum.[7] Its position indicates a saturated carboxylic acid. |
| Alkyl | C-H stretch | 3000 - 2850 | Medium-Strong | Corresponds to the sp³ C-H bonds in the butyl chain. |
| Aromatic | C-H stretch | 3100 - 3000 | Medium-Weak | Corresponds to the sp² C-H bonds of the phenyl group.[7] |
| Bromoalkane | C-Br stretch | 690 - 515 | Medium-Strong | This absorption falls in the fingerprint region and confirms the presence of a carbon-bromine bond.[7] |
Protocol: Acquiring IR Data (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over the range 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if the software allows, and label the major peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to unambiguously assign every proton and carbon and confirm their connectivity.[8][9]
¹H NMR Spectroscopy
This experiment maps the environment of all proton atoms. We analyze chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Hₐ (COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | Acidic protons are highly deshielded and often exchange, leading to a broad singlet. |
| Hₑ, Hf (Aromatic) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring. |
| Hₙ (CH-Br) | 4.3 - 4.5 | Triplet (t) or dd | 1H | Deshielded by both the adjacent bromine and carboxyl group. Coupled to the two Hc protons. |
| Hc (CH₂) | 2.2 - 2.6 | Multiplet | 2H | Diastereotopic protons coupled to both Hₙ and Hₐ. Will likely be a complex multiplet. |
| Hₐ (CH₂) | 2.7 - 2.9 | Triplet (t) | 2H | Benzylic protons coupled to the two Hc protons. |
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon atoms in the molecule.[10] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment Rationale |
| C=O | 170 - 180 | None | Carbonyl carbon of the carboxylic acid.[11] |
| C (ipso) | 138 - 142 | None | Aromatic carbon directly attached to the alkyl chain. |
| C (aromatic) | 127 - 130 | Positive | Aromatic CH carbons. |
| C-Br | 45 - 55 | Positive | Carbon attached to the electronegative bromine atom. |
| CH₂ | 30 - 40 | Negative | Aliphatic methylene carbons. |
| CH₂ (benzylic) | 30 - 40 | Negative | Aliphatic methylene carbon adjacent to the phenyl ring. |
2D NMR: Confirming Connectivity
2D NMR experiments reveal correlations between nuclei, which is essential for piecing together the molecular fragments identified by 1D NMR.[12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a correlation between Hₙ ↔ Hc and Hc ↔ Hₐ.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[14] This allows for the unambiguous assignment of each protonated carbon.
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